molecular formula C24H27NO7 B11139133 N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11139133
M. Wt: 441.5 g/mol
InChI Key: TZMRMAFRQWWJDO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a trimethoxybenzoyl group, and a diethylamino acetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via Friedel-Crafts acylation, where the benzofuran core reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Diethylamino Acetamide Moiety: The final step involves the reaction of the intermediate compound with diethylamine and chloroacetyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzofuran and trimethoxybenzoyl groups are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}ethanamide
  • N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}propionamide

Uniqueness

Compared to similar compounds, N,N-diethyl-2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzoyl group, in particular, enhances its potential as a pharmacologically active compound, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

N,N-diethyl-2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C24H27NO7/c1-6-25(7-2)22(26)14-31-16-8-9-19-17(12-16)18(13-32-19)23(27)15-10-20(28-3)24(30-5)21(11-15)29-4/h8-13H,6-7,14H2,1-5H3

InChI Key

TZMRMAFRQWWJDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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